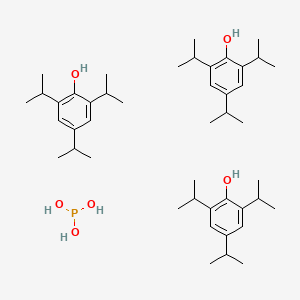
Phosphorous acid--2,4,6-tri(propan-2-yl)phenol (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) is a chemical compound that combines phosphorous acid with 2,4,6-tri(propan-2-yl)phenol in a 1:3 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- One common method for preparing phosphorous acid involves the hydrolysis of phosphorus trichloride with water or steam:
Hydrolysis of Phosphorus Trichloride: PCl3+3H2O→HPO(OH)2+3HCl
Another method involves the hydrolysis of phosphorus trioxide:Hydrolysis of Phosphorus Trioxide: P4O6+6H2O→4HPO(OH)2
Industrial Production Methods: The industrial production of phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, gaining electrons.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This can lead to various biochemical and physiological effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Phenol, isopropylated, phosphate (31): A related compound with similar structural features.
2,4,6-tri(propan-2-yl)phenol: The phenolic component without the phosphorous acid moiety.
Phosphorous acid derivatives: Other compounds containing phosphorous acid with different substituents.
Eigenschaften
CAS-Nummer |
79575-98-7 |
|---|---|
Molekularformel |
C45H75O6P |
Molekulargewicht |
743.0 g/mol |
IUPAC-Name |
phosphorous acid;2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6;1-4(2)3/h3*7-11,16H,1-6H3;1-3H |
InChI-Schlüssel |
ROPJMMIABUUQDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



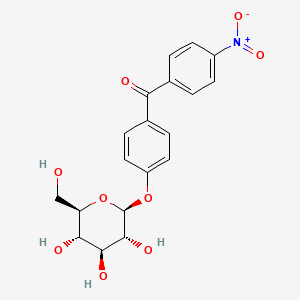
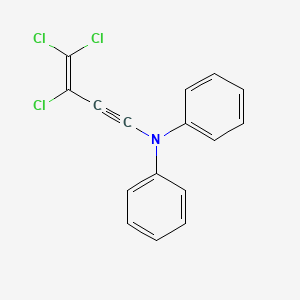
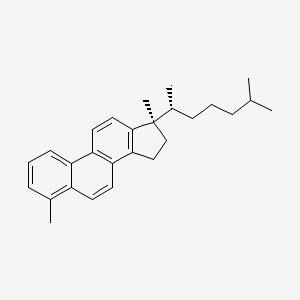
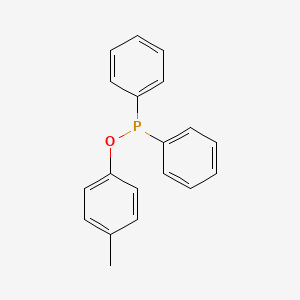
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
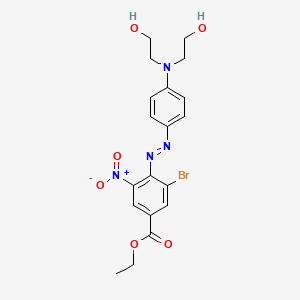
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)


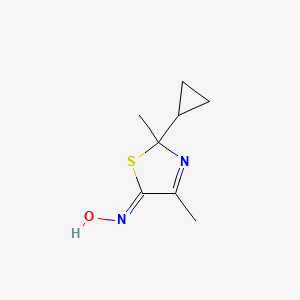
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
